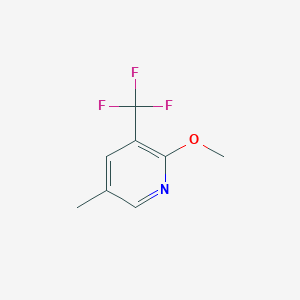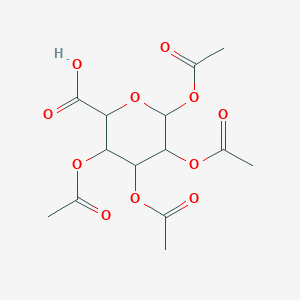![molecular formula C54H32O8 B12500777 4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid](/img/structure/B12500777.png)
4,4',4'',4'''-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid is a complex organic compound known for its unique structure and properties. It is a polycyclic aromatic hydrocarbon derivative with multiple benzene rings fused together, making it a significant molecule in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid involves multiple steps, starting from simpler aromatic compounds. The process typically includes:
Formation of the Dibenzo[g,p]chrysene Core: This step involves the cyclization of precursor molecules under high-temperature conditions.
Introduction of Benzoic Acid Groups: The tetrabenzoic acid groups are introduced through a series of substitution reactions, often using reagents like bromobenzene and palladium catalysts.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. when produced, it involves large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA bases, potentially disrupting replication and transcription processes. Additionally, its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Porphine-5,10,15,20-tetrayl)tetrakis(benzoic acid): Another polycyclic aromatic compound with similar structural features.
Tetraphenylporphine-4,4′,4″,4″′-tetracarboxylic acid: Shares the tetracarboxylic acid groups but differs in the core structure.
Uniqueness
4,4’,4’‘,4’‘’-(Dibenzo[g,p]chrysene-2,7,10,15-tetrayl)tetrabenzoic acid is unique due to its highly conjugated system and the presence of multiple benzene rings, which contribute to its distinct electronic and optical properties. This makes it particularly valuable in the synthesis of advanced materials and in studies related to molecular interactions .
Propiedades
Fórmula molecular |
C54H32O8 |
|---|---|
Peso molecular |
808.8 g/mol |
Nombre IUPAC |
4-[10,18,23-tris(4-carboxyphenyl)-5-hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8(13),9,11,15(20),16,18,21(26),22,24-tridecaenyl]benzoic acid |
InChI |
InChI=1S/C54H32O8/c55-51(56)33-9-1-29(2-10-33)37-17-21-41-45(25-37)46-26-38(30-3-11-34(12-4-30)52(57)58)18-22-42(46)50-44-24-20-40(32-7-15-36(16-8-32)54(61)62)28-48(44)47-27-39(19-23-43(47)49(41)50)31-5-13-35(14-6-31)53(59)60/h1-28H,(H,55,56)(H,57,58)(H,59,60)(H,61,62) |
Clave InChI |
NZEXPNMKJOUDIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C5=C3C=C(C=C5)C6=CC=C(C=C6)C(=O)O)C7=C(C=C(C=C7)C8=CC=C(C=C8)C(=O)O)C9=C4C=CC(=C9)C1=CC=C(C=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloroimidazo[1,2-a]pyridin-8-ol](/img/structure/B12500701.png)
![Methyl 5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate](/img/structure/B12500702.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12500706.png)
![4,7-Bis(2,4-dimethoxyphenyl)benzo[c][1,2,5]selenadiazole](/img/structure/B12500710.png)
![Ethyl 3-{[(2-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500712.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)acetamide](/img/structure/B12500716.png)
![2-[2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]pyridine](/img/structure/B12500724.png)
![Ethyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500732.png)

![5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12500747.png)
![N-(3-chlorophenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B12500761.png)
![5-(2,4-dichlorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500770.png)
![N-benzyl-N-ethyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12500771.png)
